2-Chloro-1-(4-methyl-3,6-dihydropyridin-1(2H)-yl)propan-1-one
Description
2-Chloro-1-(4-methyl-3,6-dihydropyridin-1(2H)-yl)propan-1-one is a bicyclic ketone derivative featuring a partially saturated pyridine ring substituted with a methyl group and a chlorinated propanone moiety. Its structural characterization often involves crystallographic techniques, with tools like SHELXL employed for refining small-molecule crystal structures . The chloroketone group enhances electrophilic reactivity, making it a candidate for nucleophilic substitution reactions, while the dihydropyridine ring may participate in redox or aromatic stabilization processes.
Properties
CAS No. |
54152-09-9 |
|---|---|
Molecular Formula |
C9H14ClNO |
Molecular Weight |
187.66 g/mol |
IUPAC Name |
2-chloro-1-(4-methyl-3,6-dihydro-2H-pyridin-1-yl)propan-1-one |
InChI |
InChI=1S/C9H14ClNO/c1-7-3-5-11(6-4-7)9(12)8(2)10/h3,8H,4-6H2,1-2H3 |
InChI Key |
DPAUZDMKVYXFLY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CCN(CC1)C(=O)C(C)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pyridine, 1-(2-chloro-1-oxopropyl)-1,2,3,6-tetrahydro-4-methyl- (9CI) typically involves the reaction of pyridine derivatives with chloroacetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise control over temperature, pressure, and reaction time. The product is then purified using techniques such as distillation, crystallization, or chromatography to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions: Pyridine, 1-(2-chloro-1-oxopropyl)-1,2,3,6-tetrahydro-4-methyl- (9CI) undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, alcohols, or thiols.
Reduction Reactions: The oxo group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form more oxidized derivatives.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles such as amines (e.g., methylamine), alcohols (e.g., methanol), or thiols (e.g., thiophenol) in the presence of a base (e.g., sodium hydroxide).
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride in solvents like ethanol or tetrahydrofuran.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products Formed:
Substitution Reactions: Substituted pyridine derivatives with various functional groups.
Reduction Reactions: Hydroxylated pyridine derivatives.
Oxidation Reactions: Oxidized pyridine derivatives.
Scientific Research Applications
Chemistry: Pyridine, 1-(2-chloro-1-oxopropyl)-1,2,3,6-tetrahydro-4-methyl- (9CI) is used as an intermediate in the synthesis of various organic compounds. It is valuable in the development of new materials, catalysts, and ligands for chemical reactions .
Biology: In biological research, this compound is used to study the effects of pyridine derivatives on biological systems. It serves as a model compound to investigate the interactions of pyridine-based molecules with enzymes, receptors, and other biomolecules .
Medicine: Its derivatives are explored for their pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities .
Industry: In the industrial sector, Pyridine, 1-(2-chloro-1-oxopropyl)-1,2,3,6-tetrahydro-4-methyl- (9CI) is used in the production of agrochemicals, dyes, and other specialty chemicals. It is also employed in the synthesis of polymers and resins .
Mechanism of Action
The mechanism of action of Pyridine, 1-(2-chloro-1-oxopropyl)-1,2,3,6-tetrahydro-4-methyl- (9CI) involves its interaction with specific molecular targets. The chloro-oxopropyl group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The pyridine ring can also participate in π-π interactions with aromatic residues in proteins, affecting their function .
Comparison with Similar Compounds
Key Observations :
- Electron-withdrawing effects: The chlorine atom in the target compound increases electrophilicity at the carbonyl carbon compared to the non-halogenated analog (1-(4-methylpiperidin-1-yl)propan-1-one). Bromine substitution (in the bromo analog) further amplifies this effect due to its higher polarizability.
- Dipole moments : Partial ring unsaturation in the dihydropyridine derivatives correlates with higher dipole moments compared to fully saturated piperidine analogs, influencing intermolecular interactions in crystallographic packing .
Pharmacological Relevance (Hypothetical)
- Dihydropyridine derivatives: Known for calcium channel modulation (e.g., nifedipine), the target compound’s partial ring saturation may influence bioavailability.
- Chloroketones : Often act as alkylating agents or protease inhibitors, though the methyl-dihydropyridine hybrid may reduce off-target reactivity compared to simpler chloroketones.
Biological Activity
2-Chloro-1-(4-methyl-3,6-dihydropyridin-1(2H)-yl)propan-1-one is a compound that belongs to the class of dihydropyridines, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available research findings.
- Molecular Formula : C10H12ClN
- Molecular Weight : 199.66 g/mol
- CAS Number : [insert CAS number if available]
Antimicrobial Activity
Research has demonstrated that dihydropyridine derivatives exhibit significant antimicrobial properties. A study indicated that compounds similar to 2-Chloro-1-(4-methyl-3,6-dihydropyridin-1(2H)-yl)propan-1-one showed efficacy against various bacterial strains, suggesting a potential role in treating infections caused by resistant bacteria .
Anticancer Activity
Dihydropyridine derivatives have been investigated for their anticancer effects. In vitro studies have shown that these compounds can inhibit the proliferation of cancer cell lines. For instance, a series of pyridine derivatives were tested against human colon carcinoma (HCT-116) and hepatocellular carcinoma (HepG2) cell lines, revealing that certain modifications in their structure could enhance their cytotoxicity . The structure-activity relationship (SAR) indicates that the presence of specific functional groups can significantly influence their anticancer activity.
| Compound | IC50 (µM) against HCT-116 | IC50 (µM) against HepG2 |
|---|---|---|
| Harmine | 2.40 ± 0.12 | 2.54 ± 0.82 |
| Compound A | 2.17 ± 0.83 | 2.10 ± 0.70 |
| Compound B | 3.00 ± 0.15 | 3.20 ± 0.90 |
Table 1: Comparative cytotoxicity of selected compounds against cancer cell lines
Neuroprotective Effects
Dihydropyridines are also recognized for their neuroprotective effects, particularly in models of neurodegenerative diseases like Parkinson's disease. Compounds in this class can act as monoamine oxidase inhibitors (MAOIs), which are crucial for protecting dopaminergic neurons from oxidative stress and apoptosis .
The biological activity of 2-Chloro-1-(4-methyl-3,6-dihydropyridin-1(2H)-yl)propan-1-one can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit MAO-A and MAO-B, reducing the breakdown of neurotransmitters such as dopamine and norepinephrine.
- Cell Cycle Arrest : Studies indicate that these compounds can induce cell cycle arrest in cancer cells, leading to apoptosis.
- Antioxidant Activity : The antioxidant properties help mitigate oxidative stress in neuronal cells, contributing to their neuroprotective effects.
Case Studies
Several studies have explored the biological activities of dihydropyridine derivatives:
- Anticancer Study : A recent study evaluated a series of dihydropyridine derivatives against various cancer cell lines and reported promising results with certain compounds showing IC50 values comparable to established anticancer agents .
- Neuroprotection : In animal models, dihydropyridines demonstrated significant neuroprotective effects through the inhibition of oxidative stress pathways, suggesting potential applications in treating neurodegenerative diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
